molecular formula C20H23NO B3619615 N,N-dibenzylcyclopentanecarboxamide

N,N-dibenzylcyclopentanecarboxamide

Cat. No.: B3619615
M. Wt: 293.4 g/mol
InChI Key: ZZIOCDJOSWWYBQ-UHFFFAOYSA-N
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Description

N,N-Dibenzylcyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentane core substituted with a carboxamide group that is di-alkylated with two benzyl groups. This structure places it within a class of molecules known as N,N-dialkylcyclopentanecarboxamides, which have demonstrated significant value in scientific research, particularly in medicinal chemistry. The cyclopentane scaffold is recognized for its contribution to molecular rigidity and defined three-dimensional geometry, which can be crucial for specific interactions with biological targets . The primary research application of this compound is likely as a key chemical intermediate or a building block in organic synthesis. Its structure, comprising both a lipophilic cyclopentane ring and aromatic benzyl groups, makes it a versatile precursor for the development of more complex, pharmacologically active molecules. For instance, closely related cyclopentanecarboxamide scaffolds have been identified as critical cores in the development of potent antagonists for chemokine receptors like CCR2, a target relevant in inflammatory diseases . Furthermore, such disubstituted carboxamides are frequently explored in patent literature for constructing novel tricyclic compounds and other derivatives with potential therapeutic activity . The mechanism of action for this compound itself is not predefined and is dependent on the specific research context. As a structural analog, its potential interactions with biological systems would be governed by its ability to engage in hydrophobic interactions via its benzyl and cyclopentyl groups, while the amide functionality could serve as a hydrogen bond acceptor. Researchers can functionalize this molecule to create targeted libraries for high-throughput screening against various enzymes or receptors. This product is supplied for non-human, in-vitro research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N,N-dibenzylcyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(19-13-7-8-14-19)21(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIOCDJOSWWYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: Its unique structure makes it useful in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N,N-dibenzylcyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Key Structural Features:

  • Cyclopentane core : Provides conformational rigidity, affecting binding to biological targets.
  • N,N-Dibenzyl substitution : Enhances lipophilicity and steric bulk compared to simpler alkyl or aryl substituents.
  • Amide functional group : Facilitates hydrogen bonding and interactions with enzymes or receptors.

Comparative Analysis with Similar Compounds

The following table summarizes critical comparisons between N,N-dibenzylcyclopentanecarboxamide and its analogs based on structural and functional differences:

Compound Name Structural Features Biological Activity Insights Key Differentiators Reference
This compound N,N-dibenzyl, cyclopentane core Likely enhanced CNS penetration due to lipophilicity Dual benzyl groups increase steric hindrance Inferred
N-(2-Phenylethyl)cyclopentanecarboxamide Single phenylethyl substituent Moderate receptor binding affinity Reduced steric bulk vs. dibenzyl analog
N-(4-Acetylphenyl)cyclopentanecarboxamide Acetylphenyl group Anticancer, anti-inflammatory activity Electron-withdrawing acetyl group alters reactivity
N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide Amino and methyl substituents Neuroprotective effects in animal models Polar amino group enhances solubility
N-(2,6-Difluorophenyl)cyclopentanecarboxamide Halogenated phenyl group Potential antimicrobial activity Fluorine atoms improve metabolic stability

Structural and Electronic Effects

  • Lipophilicity: The benzyl groups increase logP values compared to analogs with polar substituents (e.g., amino or acetyl groups), favoring blood-brain barrier penetration .
  • Electron Effects : Unlike electron-withdrawing groups (e.g., acetyl ), benzyl substituents are electron-neutral, preserving the amide’s hydrogen-bonding capacity.

Comparative Reactivity:

  • Stability : Benzyl groups may stabilize the compound against hydrolysis compared to alkyl-substituted analogs .
  • Functionalization : The dibenzylamide’s inertness contrasts with N-(4-acetylphenyl) derivatives, which undergo further ketone-specific reactions .

Q & A

Q. What are the standard synthetic routes for N,N-dibenzylcyclopentanecarboxamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves coupling cyclopentanecarbonyl chloride with dibenzylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:

Acylation : React dibenzylamine with cyclopentanecarbonyl chloride in dichloromethane at 0–5°C to minimize side reactions.

Work-up : Quench with water, extract with organic solvent, and purify via column chromatography.
Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .
  • Temperature Control : Lower temperatures (0–5°C) reduce hydrolysis of the acyl chloride intermediate.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. Table 1: Comparison of Synthetic Methods

ReagentsSolventTemp (°C)Yield (%)Purity (%)Source
Cyclopentanecarbonyl chloride + dibenzylamineDCM0–57895
Cyclopentanecarboxylic acid + EDCl/HOBtTHF256590

Q. What analytical techniques are recommended for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm benzyl proton resonances (δ 4.3–4.5 ppm, -CH2-Ph) and cyclopentane protons (δ 1.5–2.2 ppm) .
    • ¹³C NMR : Detect carbonyl (δ ~170 ppm) and quaternary carbons.
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peak (m/z 323.4 [M+H]⁺) and fragmentation patterns.

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Peaks/SignalsStructural Confirmation
¹H NMRδ 4.4 ppm (s, 4H, -CH2-Ph)Benzyl group presence
IR1650 cm⁻¹ (C=O stretch)Amide bond confirmation

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Building Block : Serves as a precursor for bioactive molecules (e.g., kinase inhibitors) due to its rigid cyclopentane core .
  • Enzyme Inhibition : Modulates enzyme activity via hydrogen bonding with the amide group .
  • SAR Studies : Structural analogs (e.g., halogenated derivatives) are screened for enhanced bioavailability .

Q. Table 3: Biological Activity of Derivatives

DerivativeTarget EnzymeIC50 (µM)Study TypeSource
N,N-Dibenzyl- (parent)Tyrosine kinase12.3In vitro assay
4-Fluoro analogCOX-28.7Molecular docking

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

  • Systematic Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors.
  • Structural Validation : Confirm compound purity (>98% by HPLC) and stereochemistry (via X-ray crystallography) .

Q. What mechanistic insights can DFT calculations provide about the reactivity of this compound?

Methodological Answer:

  • Reaction Pathways : DFT models predict transition states and activation energies for amide bond formation .
  • Electronic Effects : Calculate charge distribution to explain regioselectivity in substitution reactions.
  • Solvent Interactions : Simulate solvent effects on reaction kinetics (e.g., dielectric constant of DCM vs. THF) .

Q. Table 4: DFT-Predicted Reaction Parameters

Reaction StepActivation Energy (kcal/mol)Solvent Effect (ΔG)Source
Acylation18.2-3.5 (DCM)
Hydrolysis24.7+2.1 (H2O)

Q. How do structural modifications (e.g., halogenation) influence the physicochemical properties of this compound?

Methodological Answer:

  • Halogenation : Introducing electron-withdrawing groups (e.g., -F) increases solubility in polar solvents .
  • Lipophilicity : LogP values rise with hydrophobic substituents (e.g., -CF3), enhancing membrane permeability.
  • Thermal Stability : Cyclopentane rigidity reduces decomposition under high-temperature conditions .

Q. Table 5: Impact of Substituents on Properties

SubstituentLogPSolubility (mg/mL)Melting Point (°C)Source
Parent compound3.20.8145–147
4-Fluoro derivative3.50.5152–154

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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